Lesinurad

Description

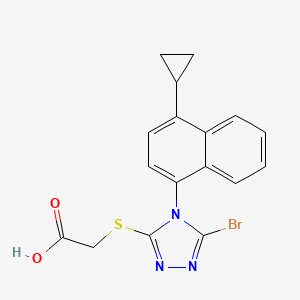

Structure

3D Structure

Properties

IUPAC Name |

2-[[5-bromo-4-(4-cyclopropylnaphthalen-1-yl)-1,2,4-triazol-3-yl]sulfanyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14BrN3O2S/c18-16-19-20-17(24-9-15(22)23)21(16)14-8-7-11(10-5-6-10)12-3-1-2-4-13(12)14/h1-4,7-8,10H,5-6,9H2,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGQFOYHRJSUHMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC=C(C3=CC=CC=C23)N4C(=NN=C4Br)SCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14BrN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201026091 | |

| Record name | Lesinurad | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201026091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

878672-00-5, 1890222-25-9, 1890222-26-0 | |

| Record name | Lesinurad | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=878672-00-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lesinurad [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0878672005 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lesinurad, (4R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1890222259 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lesinurad, (4S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1890222260 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lesinurad | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11560 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Lesinurad | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201026091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(5-bromo-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-ylthio)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LESINURAD | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/09ERP08I3W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | LESINURAD, (4R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q59CAT99RS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | LESINURAD, (4S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/73WY698HZ7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

lesinurad pharmacology

An In-depth Technical Guide on the Pharmacology of Lesinurad

Introduction

This compound (formerly RDEA594, brand name Zurampic) is a selective uric acid reabsorption inhibitor (SURI) developed for the treatment of hyperuricemia associated with gout.[1][2] It is indicated for use in combination with a xanthine oxidase inhibitor (XOI) for patients who have not achieved target serum uric acid (sUA) levels with an XOI alone.[1][3][4] this compound provides a dual mechanism of action—reducing urate production via the XOI and increasing renal excretion of uric acid—to effectively lower sUA levels.[5] This document provides a comprehensive overview of the pharmacology of this compound, including its mechanism of action, pharmacokinetics, pharmacodynamics, and associated experimental methodologies, intended for researchers and drug development professionals. Although it received FDA and EMA approval, this compound was later discontinued for commercial reasons.[1]

This compound lowers serum uric acid by selectively inhibiting transporter proteins involved in uric acid reabsorption in the proximal tubules of the kidneys.[6][7]

Primary Targets: URAT1 and OAT4

The primary mechanism of this compound involves the inhibition of two key apical transporters:

-

Uric Acid Transporter 1 (URAT1): This transporter is responsible for the majority of filtered uric acid reabsorption from the renal tubular lumen back into the bloodstream.[5][6][7][8] By inhibiting URAT1, this compound significantly increases the fractional excretion of uric acid (FEUA), thereby lowering sUA levels.[5][9][10]

-

Organic Anion Transporter 4 (OAT4): this compound also inhibits OAT4, another uric acid transporter that has been associated with diuretic-induced hyperuricemia.[1][6][7][10] This action may contribute to its efficacy in patients receiving diuretic therapy.

Transporter Selectivity

This compound's selectivity is a key feature of its pharmacological profile. It does not inhibit the basolateral transporter SLC2A9 (also known as GLUT9), which is responsible for uric acid's exit from the tubular cell into the interstitium.[6][7] Furthermore, in vitro studies have shown it has no effect on the efflux transporter ABCG2.[10] While this compound demonstrates inhibitory activity against OAT1 and OAT3 in vitro, this is not observed clinically.[10] The lack of in vivo inhibition is attributed to its high plasma protein binding (>98%), which results in a maximal free plasma concentration insufficient to inhibit these transporters.[10][11]

Caption: this compound inhibits URAT1 and OAT4 on the apical membrane of renal tubule cells.

In Vitro Inhibitory Activity

The inhibitory potency of this compound against key urate transporters has been quantified in various in vitro cell-based assays.

| Transporter | IC50 (µM) | Reference(s) |

| URAT1 | 3.5 - 7.3 | [6][7][10][12] |

| OAT4 | 2.0 - 3.7 | [6][7][10] |

| OAT1 | 3.9 | [10] |

| OAT3 | 3.5 | [10] |

| ABCG2 | > 100 (No effect) | [10] |

| GLUT9 | No inhibition | [10][13] |

Experimental Protocols

The pharmacological properties of this compound were characterized through a series of standardized in vitro and in vivo studies.

In Vitro Transporter Inhibition Assay Protocol

The half-maximal inhibitory concentration (IC50) of this compound against urate transporters is typically determined using a cell-based substrate uptake assay.

Methodology:

-

Cell Culture and Transfection: Human Embryonic Kidney 293 (HEK-293) cells are cultured under standard conditions.[10] The cells are then transiently transfected with a plasmid vector expressing the human transporter of interest (e.g., hURAT1).[10][12]

-

Cell Plating: Transfected cells are plated into multi-well plates and allowed to adhere and express the transporter, typically for 24 hours.[10]

-

Inhibitor Incubation: Cells are washed with an assay buffer (e.g., 25 mM MES pH 5.5 or 25 mM HEPES pH 7.3, 125 mM NaCl or gluconate, and other salts).[10][12] A serial dilution of this compound is then added to the wells and pre-incubated for a short period (e.g., 5 minutes).[12]

-

Substrate Addition: A radiolabeled substrate, typically 100 µM of [¹⁴C]-uric acid, is added to initiate the transport reaction.[12]

-

Incubation and Lysis: The cells are incubated for a defined period (e.g., 10 minutes) to allow for substrate uptake.[12] The reaction is stopped, and the cells are washed and then lysed with a solution like 0.1 M NaOH.[8]

-

Quantification: The amount of radiolabeled substrate taken up by the cells is quantified using liquid scintillation counting.[8]

-

Data Analysis: The rate of transport is measured and plotted against the concentration of this compound. The IC50 value is calculated by fitting the data to a dose-response curve using non-linear regression analysis (e.g., in GraphPad Prism or WinNonlin).[8][14]

Caption: A typical experimental workflow for determining the IC50 of this compound.

Human Pharmacokinetic Study Protocol

The pharmacokinetic profile of this compound was evaluated in healthy adult subjects through single and multiple ascending dose studies.[2][14]

Methodology:

-

Study Design: A randomized, placebo-controlled, ascending dose study is conducted in healthy volunteers.[2]

-

Dosing: Subjects receive single oral doses of this compound (e.g., 5 mg to 600 mg) or multiple once-daily doses (e.g., 100 mg to 400 mg for 10 days).[2][14]

-

Sample Collection: Serial blood and urine samples are collected at pre-defined time points before and after drug administration (e.g., up to 24-48 hours post-dose).[14]

-

Bioanalysis: Plasma and urine concentrations of this compound and its metabolites are determined using a validated bioanalytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

-

Pharmacokinetic Analysis: Plasma concentration-time data are used to calculate key PK parameters using noncompartmental analysis software (e.g., WinNonlin).[14] Parameters include Cmax, Tmax, AUC, t½, apparent oral clearance (CL/F), and renal clearance (CLR).[14]

Pharmacodynamics

The pharmacodynamic effects of this compound are characterized by dose-dependent changes in serum and urinary uric acid.

Effects on Uric Acid Homeostasis

In clinical studies involving both healthy subjects and gout patients, single and multiple oral doses of this compound resulted in dose-dependent decreases in sUA levels and corresponding increases in the renal clearance and fractional excretion of uric acid.[2][6][7]

| Parameter | Finding | Reference(s) |

| Serum Uric Acid (sUA) | A single 200 mg dose reduced sUA by 33% after 6 hours. A 400 mg daily dose reduced sUA by 35% at 24 hours post-dose. | [2][10][14] |

| Fractional Excretion of Uric Acid (FEUA) | A single 200 mg dose caused a 3.6-fold increase in FEUA after 6 hours. | [10] |

| EC50 on FEUA | The half-maximal effective plasma concentration of this compound on FEUA was determined to be 13 µM. | [15] |

| Cardiac Repolarization | No clinically significant effect on the QTc interval was observed at doses up to 1600 mg. | [6] |

Pharmacokinetics

This compound exhibits predictable pharmacokinetic properties following oral administration.

ADME Profile

-

Absorption: this compound is rapidly and well-absorbed, with an absolute bioavailability of approximately 100%.[6][7][16] Peak plasma concentrations (Tmax) are reached within 1 to 4 hours.[1][9] Administration with a high-fat meal can decrease Cmax by up to 18% but does not affect the overall exposure (AUC).[6][7]

-

Distribution: It is extensively bound to plasma proteins (>98%), primarily albumin.[1][6][16] The mean steady-state volume of distribution is approximately 20 L.[6][16]

-

Metabolism: this compound is primarily metabolized in the liver via oxidation, mainly by the cytochrome P450 enzyme CYP2C9.[1][6][16] A secondary pathway involves microsomal epoxide hydrolase (mEH).[1]

-

Excretion: The drug is eliminated through both urine (approximately 63%) and feces (approximately 32%).[1] The biological half-life is about 5 hours.[1] Between 30% and 40% of the administered dose is excreted as unchanged this compound in the urine.[1][14]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Pharmacokinetics, pharmacodynamics, and safety of this compound, a selective uric acid reabsorption inhibitor, in healthy adult males - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound: A Novel Agent for Management of Chronic Gout - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Efficacy and safety of this compound for the treatment of hyperuricemia in gout - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound, a Selective Uric Acid Reabsorption Inhibitor, in Combination With Febuxostat in Patients With Tophaceous Gout: Findings of a Phase III Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. Zurampic (this compound Tablets): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 8. Molecular basis of the urate transporter URAT1 inhibition by gout drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. go.drugbank.com [go.drugbank.com]

- 10. This compound, a novel, oral compound for gout, acts to decrease serum uric acid through inhibition of urate transporters in the kidney - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Mechanism of high affinity inhibition of the human urate transporter URAT1 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Pharmacokinetics, pharmacodynamics, and safety of this compound, a selective uric acid reabsorption inhibitor, in healthy adult males - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. mims.com [mims.com]

Lesinurad's Selectivity for URAT1 and OAT4: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selectivity profile of lesinurad, a selective uric acid reabsorption inhibitor (SURI), with a specific focus on its interactions with the renal transporters URAT1 (Urate Transporter 1) and OAT4 (Organic Anion Transporter 4). This compound is a therapeutic agent developed for the treatment of hyperuricemia associated with gout, and its mechanism of action is centered on the inhibition of these key transporters.[1][2][3]

Core Mechanism of Action

This compound exerts its urate-lowering effect by inhibiting the function of URAT1 and OAT4, which are primarily located on the apical membrane of renal proximal tubule epithelial cells.[4] These transporters are crucial for the reabsorption of uric acid from the glomerular filtrate back into the bloodstream.[1][5] By blocking these transporters, this compound increases the fractional excretion of uric acid (FEUA), thereby reducing serum uric acid (sUA) levels.[1][2] Notably, this compound's inhibitory action on OAT4 may also counteract diuretic-induced hyperuricemia, a condition postulated to be dependent on OAT4.[4]

The signaling pathway, or more accurately, the transport mechanism, is depicted in the diagram below.

Caption: Renal Urate Transport and this compound's Mechanism of Action.

Quantitative Analysis of Transporter Inhibition

The inhibitory potency of this compound against URAT1 and OAT4 has been quantified through in vitro studies, with results typically presented as IC50 values (the half-maximal inhibitory concentration). These studies demonstrate that this compound inhibits both URAT1 and OAT4 in a dose-dependent manner and with similar potency.[1] For comparative purposes, the inhibitory activities of other uricosuric agents, benzbromarone and probenecid, are also included.

| Compound | Transporter | IC50 (μM) |

| This compound | URAT1 | 3.53 [1] |

| OAT4 | 2.03 [1] | |

| Benzbromarone | URAT1 | 0.29[1] |

| OAT4 | 3.19[1] | |

| Probenecid | URAT1 | 13.23[1] |

| OAT4 | 15.54[1] |

Selectivity Profile

While this compound effectively inhibits URAT1 and OAT4, it exhibits a favorable selectivity profile against other transporters involved in renal function and drug interactions. In vitro studies have shown that at clinically relevant concentrations, this compound does not inhibit GLUT9, another important urate transporter, or ABCG2.[1][2][6] Furthermore, unlike probenecid, this compound does not inhibit OAT1 or OAT3 in a clinical setting, which is significant as these transporters are involved in numerous drug-drug interactions.[1][2] this compound has also demonstrated a lower risk for mitochondrial toxicity compared to benzbromarone.[1][2]

Experimental Protocols

The determination of this compound's inhibitory activity on URAT1 and OAT4 is primarily conducted through in vitro inhibition assays. The following is a generalized protocol based on methodologies cited in the literature.

Caption: Experimental Workflow for Determining Transporter Inhibition.

Detailed Methodologies:

-

Cell Culture and Transfection:

-

Human Embryonic Kidney (HEK293) cells are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

-

Cells are transiently transfected with expression plasmids encoding the human URAT1 or OAT4 transporter using a suitable transfection reagent. For OAT1, pSPORT6-hOAT1 has been used.[1]

-

-

In Vitro Transport Assay:

-

Transfected cells are seeded into multi-well plates and allowed to adhere.

-

Prior to the assay, cells are washed with a transport buffer (e.g., Hanks' Balanced Salt Solution).

-

Cells are then pre-incubated for a specified time with varying concentrations of this compound or other test compounds.

-

The transport reaction is initiated by adding a solution containing a radiolabeled substrate for the respective transporter (e.g., [14C]uric acid for URAT1 and OAT4, or 6-carboxyfluorescein for OAT1).[1]

-

The incubation is carried out for a short, defined period to measure the initial rate of transport.

-

The reaction is stopped by rapidly washing the cells with ice-cold transport buffer to remove the extracellular substrate.

-

-

Data Analysis:

-

The cells are lysed, and the intracellular accumulation of the radiolabeled substrate is quantified using liquid scintillation counting.

-

The results are expressed as a percentage of the transport activity in the absence of the inhibitor.

-

Dose-response curves are generated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

IC50 values are then calculated from these curves using a non-linear regression analysis, often with a variable slope (four-parameter) model in software such as GraphPad Prism.[1] Each data point is typically the mean of triplicate measurements.[1]

-

Conclusion

This compound is a potent inhibitor of both URAT1 and OAT4, the primary transporters responsible for uric acid reabsorption in the kidneys.[1][2] Its mechanism of action, involving the blockade of these transporters, leads to a significant reduction in serum uric acid levels.[1][6] The selectivity profile of this compound is favorable, with minimal activity against other key renal transporters at clinically relevant concentrations, thereby reducing the potential for certain drug-drug interactions.[1][2] The in vitro methodologies employed to characterize the inhibitory activity of this compound provide a robust framework for assessing the potency and selectivity of novel uricosuric agents.

References

- 1. This compound, a novel, oral compound for gout, acts to decrease serum uric acid through inhibition of urate transporters in the kidney - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a novel, oral compound for gout, acts to decrease serum uric acid through inhibition of urate transporters in the kidney - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound: A Novel Agent for Management of Chronic Gout - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to Lesinurad Pharmacokinetics and Metabolism

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lesinurad is a selective uric acid reabsorption inhibitor (SURI) that was developed for the treatment of hyperuricemia associated with gout. It functions by inhibiting the uric acid transporter 1 (URAT1) and organic anion transporter 4 (OAT4) in the renal tubules, thereby increasing the excretion of uric acid and lowering serum uric acid levels.[1][2][3] This technical guide provides a comprehensive overview of the pharmacokinetics and metabolism of this compound, compiled from various clinical and preclinical studies. The information is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development.

Pharmacokinetics

This compound exhibits predictable pharmacokinetic properties characterized by rapid absorption, high protein binding, and a relatively short half-life.

Absorption

Following oral administration, this compound is rapidly absorbed, with peak plasma concentrations (Cmax) typically reached within 1 to 4 hours.[2][4][5] The absolute bioavailability of this compound is approximately 100%, indicating complete absorption from the gastrointestinal tract.[2][5] Studies have shown that the systemic exposure to this compound, as measured by the area under the plasma concentration-time curve (AUC), increases proportionally with doses ranging from 5 to 1200 mg.[2][5]

Food Effect: The administration of this compound with a high-fat meal can decrease the Cmax by up to 18% but does not significantly alter the overall AUC.[2][5] In most clinical trials, this compound was administered with food.[2]

Distribution

This compound is extensively bound to plasma proteins, with over 98% of the drug bound, primarily to albumin.[2][4][6] This high degree of protein binding is not significantly affected by renal or hepatic impairment.[2] The mean steady-state volume of distribution (Vd) of this compound is approximately 20 liters following intravenous administration, suggesting limited distribution into tissues.[4][7]

Metabolism

This compound is primarily metabolized in the liver through oxidative pathways.[2][4][6] The major enzyme responsible for its metabolism is cytochrome P450 2C9 (CYP2C9).[2][4][6] In vitro studies have shown that CYP2C9 is responsible for about 50% of this compound's metabolism.[8]

The main metabolic pathway involves the oxidation of this compound by CYP2C9 to form a hydroxylated metabolite (M3) and an epoxide metabolite (M3c).[6] The epoxide is then rapidly hydrolyzed by microsomal epoxide hydrolase (mEH) to a diol metabolite (M4).[6] Other cytochrome P450 enzymes, including CYP1A1, CYP2C19, and CYP3A, play a minor role in its metabolism.[6] Glucuronidation via UGT1A1 and UGT2B7 has also been observed.[6] The plasma exposure to these metabolites is minimal, constituting less than 10% of the parent drug exposure, and they are not known to contribute to the uric acid-lowering effect of this compound.[2][4]

Excretion

This compound and its metabolites are eliminated from the body through both renal and fecal routes.[6] Following a single oral dose of radiolabeled this compound, approximately 63% of the administered radioactivity is recovered in the urine and 32% in the feces.[6][7] A significant portion of the urinary excretion, over 60% of the dose, occurs within the first 24 hours.[7] Unchanged this compound accounts for about 30% of the dose excreted in the urine.[6][7] The elimination half-life of this compound is approximately 5 hours, and the drug does not accumulate with multiple daily doses.[2][4][6]

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of this compound from various studies in healthy adult males.

Table 1: Single Ascending Dose (SAD) Pharmacokinetic Parameters of this compound (Oral Solution) in Healthy Male Subjects (Fasted State)

| Dose | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | t½ (hr) |

| 5 mg | 305 | 1.0 | 980 | 2.7 |

| 25 mg | 1480 | 1.0 | 4860 | 4.9 |

| 100 mg | 5280 | 1.0 | 22700 | 5.3 |

| 200 mg | 9740 | 1.5 | 49900 | 5.0 |

Data compiled from a single ascending dose study.[8]

Table 2: Multiple Ascending Dose (MAD) Pharmacokinetic Parameters of this compound (Capsules) in Healthy Male Subjects (Fasted State, Day 10)

| Dose | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | t½ (hr) |

| 200 mg | 7030 | 2.0 | 33800 | 4.8 |

| 400 mg | 13400 | 2.0 | 73300 | 5.1 |

Data compiled from a multiple ascending dose study.[8]

Table 3: Effect of Renal Impairment on this compound Pharmacokinetics (Single 200 mg or 400 mg Dose)

| Renal Function | Dose | Cmax (% Change) | AUC (% Change) |

| Mild Impairment | 200 mg | +36% | +30% |

| Moderate Impairment | 200 mg | +20% | +73% |

| Moderate Impairment | 400 mg | +3% | +50% |

| Severe Impairment | 400 mg | +13% | +113% |

Data compiled from studies in subjects with varying degrees of renal impairment.[2]

Experimental Protocols

This section outlines the methodologies employed in key studies to evaluate the pharmacokinetics of this compound.

Single and Multiple Ascending Dose Studies

Study Design: These studies were randomized, double-blind, and placebo-controlled.[8] In the single ascending dose (SAD) study, healthy male subjects received a single oral dose of this compound solution ranging from 5 mg to 600 mg under fasted or fed conditions.[8] In the multiple ascending dose (MAD) study, subjects received once-daily doses of this compound as an oral solution or immediate-release capsules for 10 days.[8]

Sample Collection: Venous blood samples were collected at predetermined time points up to 72 hours post-dose in the SAD study and up to 48 hours after the last dose in the MAD study.[8] Urine samples were also collected at specified intervals to determine the amount of unchanged this compound excreted.[8]

Analytical Method: Plasma and urine concentrations of this compound were determined using a validated high-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS) method.[8]

Human ADME Study

Study Design: To determine the absolute bioavailability and characterize the disposition of this compound, a study was conducted involving the simultaneous administration of a therapeutic oral dose of this compound and an intravenous infusion of a [14C]this compound microdose.[8]

Sample Collection: Blood, urine, and feces were collected over a period of 7 days following dosing to measure total radioactivity and to profile the metabolites.[7]

Analytical Method: The concentrations of this compound and its metabolites were determined using liquid chromatography with tandem mass spectrometry (LC-MS/MS). Total radioactivity was measured by accelerator mass spectrometry (AMS).

Visualizations

The following diagrams illustrate the metabolic pathway of this compound and a typical experimental workflow for a pharmacokinetic study.

Caption: Metabolic pathway of this compound.

Caption: Experimental workflow for a clinical pharmacokinetic study.

Drug-Drug Interactions

Given that this compound is a substrate for CYP2C9, there is a potential for drug-drug interactions.[6] Co-administration with inhibitors of CYP2C9 (e.g., fluconazole, amiodarone) can increase this compound exposure, while inducers of CYP2C9 (e.g., rifampin, carbamazepine) can decrease its exposure and potentially reduce its therapeutic effect.[6] this compound is also a mild inducer of CYP3A, which may reduce the efficacy of drugs that are substrates of this enzyme.[6]

Conclusion

This compound has a well-characterized pharmacokinetic and metabolic profile. It is rapidly and completely absorbed, highly protein-bound, and primarily metabolized by CYP2C9. Its elimination is through both renal and fecal routes, with a half-life that supports once-daily dosing. The potential for drug-drug interactions, primarily through the CYP2C9 and CYP3A pathways, should be considered when co-administering other medications. This comprehensive guide provides essential data and methodologies for professionals in the field of drug development and research.

References

- 1. This compound, a novel, oral compound for gout, acts to decrease serum uric acid through inhibition of urate transporters in the kidney - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tga.gov.au [tga.gov.au]

- 3. This compound, a Selective Uric Acid Reabsorption Inhibitor, in Combination With Febuxostat in Patients With Tophaceous Gout: Findings of a Phase III Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. Zurampic (this compound Tablets): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. go.drugbank.com [go.drugbank.com]

- 8. Pharmacokinetics, pharmacodynamics, and safety of this compound, a selective uric acid reabsorption inhibitor, in healthy adult males - PMC [pmc.ncbi.nlm.nih.gov]

lesinurad preclinical studies

An In-depth Technical Guide on the Preclinical Studies of Lesinurad

Abstract

This compound is a selective uric acid reabsorption inhibitor (SURI) developed for the treatment of hyperuricemia associated with gout. Its mechanism of action involves the targeted inhibition of uric acid transporters in the renal proximal tubule, leading to increased urinary excretion of uric acid and a subsequent reduction in serum uric acid levels. This technical guide provides a comprehensive overview of the preclinical studies that characterized the pharmacology, pharmacokinetics, and toxicology of this compound. The data presented herein, derived from a range of in vitro and in vivo nonclinical models, established the foundational evidence for its clinical development. Quantitative data are summarized in structured tables, key experimental methodologies are detailed, and the primary mechanism of action is visually represented to offer a thorough resource for researchers and drug development professionals.

Introduction

Hyperuricemia, a condition characterized by elevated serum uric acid (sUA) levels, is the primary metabolic precursor to gout, a painful inflammatory arthritis. The majority of hyperuricemia cases stem from the inefficient renal excretion of uric acid rather than its overproduction. In the proximal tubules of the kidneys, several transporters mediate the reabsorption of approximately 90% of filtered urate. Among these, Uric Acid Transporter 1 (URAT1) and Organic Anion Transporter 4 (OAT4) are key players in this reabsorptive process.

This compound (formerly RDEA594) was developed as a targeted therapy to inhibit these specific transporters, offering a uricosuric mechanism to lower sUA.[1][2] Unlike older uricosuric agents, this compound was designed for greater selectivity to minimize off-target effects and drug-drug interactions.[1][3] This document details the pivotal preclinical investigations that defined its therapeutic potential.

Mechanism of Action and In Vitro Pharmacology

This compound reduces sUA by inhibiting transporters responsible for uric acid reabsorption in the kidney.[4] The primary targets are URAT1, which handles the bulk of uric acid reabsorption, and OAT4.[1][4][5] By blocking these apical transporters located on the luminal side of the proximal tubule cells, this compound effectively increases the fractional excretion of uric acid (FEUA).[1]

In vitro studies using transporter-expressing cell systems quantified the inhibitory potency of this compound. It demonstrated dose-dependent inhibition of both URAT1 and OAT4 with similar potency.[1] Notably, at clinically relevant concentrations, this compound does not inhibit the basolateral transporters OAT1 or OAT3, which are frequently implicated in drug-drug interactions with older uricosurics like probenecid.[1][3][5] Furthermore, it showed no significant activity against other urate transporters such as GLUT9 and ABCG2.[1][5]

Data Presentation: In Vitro Inhibitory Potency

Table 1: In Vitro Inhibitory Potency (IC₅₀) of this compound and Comparators

| Compound | Target | IC₅₀ (µM) | Source(s) |

|---|---|---|---|

| This compound | URAT1 | 7.3 | [4] |

| 3.53 | [1] | ||

| 3.5 | [6] | ||

| OAT4 | 3.7 | [4] | |

| 2.03 | [1] | ||

| Benzbromarone | URAT1 | 0.22 | [6] |

| Probenecid | URAT1 | 22 |[6] |

Note: Variability in IC₅₀ values can be attributed to different experimental conditions and assay systems.

Preclinical Pharmacodynamics

The in vitro activity of this compound was validated in animal models of hyperuricemia. A common model involves the administration of a uricase inhibitor, potassium oxonate, to mice, which induces elevated sUA levels. In this model, orally administered this compound demonstrated a significant, dose-dependent reduction in sUA.[7][8] These studies confirmed that the mechanism observed in vitro translates to a robust pharmacodynamic effect in vivo, primarily by increasing renal uric acid excretion.[8]

Data Presentation: In Vivo Pharmacodynamic Effects

Early studies in healthy human volunteers further bridged the preclinical and clinical understanding, showing clear dose-dependent effects on uric acid handling.

Table 2: Key In Vivo Pharmacodynamic Effects of this compound

| Species | Dose | Effect | Source |

|---|---|---|---|

| Human | 200 mg (single dose) | ▲ 3.6-fold in FEUA after 6 hours | [1][5] |

| ▼ 33% in sUA after 6 hours | [1][5] | ||

| Human | 400 mg (daily) | ▼ 35% in sUA at 24 hours post-dose | [9][10] |

| Human | 600 mg (single dose) | ▼ 42% (max) in sUA after 6 hours | [1] |

| Mouse (Hyperuricemic) | Not specified | ▼ Significant decrease in sUA and BUN | [8] |

| | | Reversed oxonate-induced alterations in renal mURAT-1, mOAT-1, and mOAT-3 expression |[8] |

FEUA: Fractional Excretion of Uric Acid; sUA: Serum Uric Acid; BUN: Blood Urea Nitrogen.

Preclinical Pharmacokinetics

Pharmacokinetic (PK) properties of this compound were characterized in rats and cynomolgus monkeys, the two species used for pivotal toxicology studies.[4][11] Monkeys were specifically chosen as the non-rodent species because a major human metabolite is not formed in dogs.[4] The studies revealed species differences in absorption and elimination pathways. Notably, oral bioavailability was higher in rats than in monkeys, and the primary route of elimination was fecal in preclinical species, contrasting with the primarily renal elimination observed in humans.[11]

Data Presentation: Comparative Pharmacokinetic Parameters

Table 3: Summary of this compound Pharmacokinetic Parameters

| Parameter | Rat | Monkey | Human | Source(s) |

|---|---|---|---|---|

| Oral Bioavailability | 73% | 41% | ~100% | [11][12][13] |

| Tₘₐₓ (Time to Peak Conc.) | Rapid | Rapid | 1-4 hours | [2][11] |

| Terminal Half-life | ~5 hours (implied) | ~5 hours (implied) | ~5 hours | [11] |

| Primary Elimination Route | Feces | Feces | Urine | [11] |

| Metabolism | Auto-induction observed | Auto-induction observed | CYP2C9 (predominant) |[4][12] |

Preclinical Toxicology and Safety Pharmacology

The safety profile of this compound was evaluated through a standard battery of toxicology studies.

-

Chronic Toxicity : Studies of up to 26 weeks in rats and 12 months in monkeys identified the kidneys and gastrointestinal tract as the primary target organs of toxicity at high doses.[4][11] Premature deaths were observed in both species at the highest dose tested (600 mg/kg/day).[4]

-

Genetic Toxicology : this compound was negative in a standard battery of genotoxicity assays.[4][11]

-

Carcinogenicity : No evidence of tumorigenic potential was found in a 2-year study in rats or a 26-week study in TgRasH2 mice.[4][11]

-

Reproductive Toxicology : this compound was not found to be teratogenic and did not cause embryo-fetal developmental toxicity in rats or rabbits.[11] At maternally toxic doses in rats (300 mg/kg/day), some effects on the estrous cycle and a slight decrease in implantation sites were noted.[11]

Data Presentation: Chronic Toxicology Study Summary

Table 4: Summary of Pivotal Chronic Toxicology Studies

| Species | Study Duration | NOAEL (No-Observed-Adverse-Effect Level) | Target Organs at High Doses | Safety Margin at NOAEL vs. Human Exposure (200 mg/day) | Source(s) |

|---|---|---|---|---|---|

| Rat | 26 Weeks | 100 mg/kg/day | Kidney, Gastrointestinal Tract | ~15-fold | [4][11] |

| Cynomolgus Monkey | 12 Months | 100 mg/kg/day | Kidney, Gastrointestinal Tract | ~3-fold |[4][11] |

Key Experimental Protocols

In Vitro URAT1/OAT4 Inhibition Assay

This protocol outlines the general steps for determining the in vitro inhibitory activity of a compound against urate transporters.

-

Cell Culture and Transfection : Human Embryonic Kidney (HEK-293) cells are cultured under standard conditions. The cells are transiently transfected with a plasmid vector containing the cDNA for human URAT1 or OAT4 using a suitable transfection reagent.[1]

-

Cell Plating : Transfected cells are plated into multi-well assay plates and allowed to adhere and express the transporter protein, typically for 24 hours.[1]

-

Inhibition Assay :

-

Cells are washed with a transport buffer (e.g., 25 mM MES, pH 5.5, 125 mM sodium gluconate).[1]

-

Test compound (this compound) is serially diluted in the assay buffer and pre-incubated with the cells for a short period (e.g., 5 minutes).[6]

-

The transport reaction is initiated by adding radiolabeled [¹⁴C]-uric acid (e.g., at 100 µM) and incubating for a defined period (e.g., 10 minutes).[6]

-

-

Quantification : The reaction is stopped by washing the cells with ice-cold buffer to remove extracellular radiolabel. The cells are then lysed (e.g., with 0.1 M NaOH), and intracellular radioactivity is measured using a liquid scintillation counter.[14]

-

Data Analysis : The percentage of inhibition at each compound concentration is calculated relative to vehicle controls. The IC₅₀ value is determined by fitting the data to a dose-response curve using non-linear regression.

In Vivo Hyperuricemia Animal Model

This protocol describes a common method for evaluating the pharmacodynamic effects of uricosuric agents in rodents.

-

Animal Model : Adult male Sprague-Dawley rats or mice are used.[8][15]

-

Induction of Hyperuricemia : Animals are administered a uricase inhibitor, potassium oxonate (e.g., 250 mg/kg), via intraperitoneal injection to induce an acute state of hyperuricemia. This is typically done 1 hour before the administration of the test compound.

-

Drug Administration : Animals are divided into groups (e.g., vehicle control, this compound low dose, this compound high dose). This compound or vehicle is administered via oral gavage.[8]

-

Sample Collection : Blood samples are collected from the tail vein or via cardiac puncture at various time points post-dose (e.g., 0, 2, 4, 8, 24 hours).[15] Urine may also be collected using metabolic cages.

-

Biochemical Analysis : Serum is separated from blood samples, and both serum and urine are analyzed for uric acid and creatinine concentrations using standard biochemical assay kits.

-

Data Analysis : sUA levels are compared between the vehicle and this compound-treated groups. The fractional excretion of uric acid (FEUA) can be calculated using the formula: (Urine Uric Acid × Serum Creatinine) / (Serum Uric Acid × Urine Creatinine).

Conclusion

The preclinical data for this compound comprehensively define its profile as a selective uric acid reabsorption inhibitor. In vitro studies confirmed its mechanism, demonstrating potent and specific inhibition of URAT1 and OAT4.[1][4] This activity was shown to translate into robust pharmacodynamic effects in animal models of hyperuricemia and in early human studies, effectively lowering serum uric acid by increasing its renal excretion.[1][8] The pharmacokinetic and toxicological evaluations in rodent and non-rodent species established a safety profile with well-defined target organs and adequate safety margins to support clinical investigation and eventual approval for the treatment of hyperuricemia in patients with gout.[4][11]

References

- 1. This compound, a novel, oral compound for gout, acts to decrease serum uric acid through inhibition of urate transporters in the kidney - PMC [pmc.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. This compound: A significant advancement or just another addition to existing therapies of gout? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. This compound, a novel, oral compound for gout, acts to decrease serum uric acid through inhibition of urate transporters in the kidney - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mechanism of high affinity inhibition of the human urate transporter URAT1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Impact of this compound and allopurinol on experimental Hyperuricemia in mice: biochemical, molecular and Immunohistochemical study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound: what the nephrologist should know - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pharmacokinetics, pharmacodynamics, and safety of this compound, a selective uric acid reabsorption inhibitor, in healthy adult males - PMC [pmc.ncbi.nlm.nih.gov]

- 11. accessdata.fda.gov [accessdata.fda.gov]

- 12. Metabolism and disposition of this compound, a uric acid reabsorption inhibitor, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. accessdata.fda.gov [accessdata.fda.gov]

- 14. Molecular basis of the urate transporter URAT1 inhibition by gout drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Simultaneous determination of this compound and co-administered drugs used in management of gout comorbidities to uncover potential pharmacokinetic interaction in rat plasma - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of Lesinurad: A Technical Overview

An In-depth Guide for Researchers and Drug Development Professionals

Abstract

Lesinurad (marketed as Zurampic) is a selective uric acid reabsorption inhibitor (SURI) developed for the treatment of hyperuricemia associated with gout.[1] It functions by inhibiting the urate transporter 1 (URAT1) in the kidneys, thereby increasing the excretion of uric acid.[2] This document provides a comprehensive technical overview of the discovery, mechanism of action, preclinical and clinical development, and synthesis of this compound, intended for researchers, scientists, and professionals in the field of drug development.

Introduction: The Unmet Need in Gout Management

Gout is a prevalent and painful form of inflammatory arthritis caused by the deposition of monosodium urate crystals in and around the joints, a consequence of chronic hyperuricemia.[2] While xanthine oxidase inhibitors (XOIs) like allopurinol and febuxostat, which decrease uric acid production, are the cornerstone of therapy, a significant number of patients fail to reach target serum uric acid (sUA) levels with XOI monotherapy.[1][3] This created a clear clinical need for add-on therapies with a complementary mechanism of action. This compound was developed to address this gap by targeting the renal excretion of uric acid.[2]

Discovery and Lead Optimization

This compound, formerly known as RDEA594, was discovered and developed by Ardea Biosciences.[4][5] The discovery process stemmed from the observation that a metabolite of another investigational compound led to an unexpected reduction in sUA levels in early clinical trials.[6] This finding prompted a focused effort to identify and optimize selective inhibitors of URAT1, a key transporter responsible for the reabsorption of uric acid in the renal tubules.[4][7]

The lead optimization program focused on enhancing potency for URAT1 while minimizing off-target effects, particularly on other organic anion transporters (OATs) like OAT1 and OAT3, which are often associated with drug-drug interactions.[7] This effort led to the identification of this compound as a potent and selective URAT1 inhibitor.[8][9] Further research also revealed the existence of stable atropisomers of this compound, with the (+)-enantiomer showing significantly higher in vitro inhibitory potency against human URAT1 (hURAT1).[10]

Mechanism of Action

This compound exerts its urate-lowering effect by selectively inhibiting URAT1, a transporter located on the apical membrane of proximal tubule cells in the kidney.[2][7] URAT1 is responsible for the majority of uric acid reabsorption from the glomerular filtrate back into the bloodstream.[2] By blocking URAT1, this compound increases the fractional excretion of uric acid (FEUA), leading to a reduction in sUA levels.[7] this compound also inhibits Organic Anion Transporter 4 (OAT4), another transporter involved in uric acid reabsorption.[1][7] Unlike older uricosuric agents like probenecid, this compound does not significantly inhibit OAT1 and OAT3 at clinical concentrations, reducing the potential for certain drug-drug interactions.[6][7]

Signaling Pathway Diagram

Caption: Mechanism of action of this compound in the renal proximal tubule.

Preclinical Development

In Vitro Studies

A series of in vitro experiments were conducted to characterize the inhibitory activity and selectivity of this compound.

Experimental Protocol: URAT1 Inhibition Assay HEK-293T cells were transiently transfected to express human URAT1 (hURAT1). The cells were then incubated with [14C]-labeled uric acid in the presence of varying concentrations of this compound. The uptake of radiolabeled uric acid was measured using liquid scintillation counting to determine the inhibitory concentration (IC50) of this compound.[9][10]

Table 1: In Vitro Inhibitory Activity of this compound

| Transporter | Species | IC50 (μM) | Reference(s) |

| URAT1 | Human (hURAT1) | 3.36 - 9.6 | [8][9][10] |

| URAT1 | Rat (rURAT1) | 74.84 | [9] |

| OAT1 | Human | No significant inhibition at clinical concentrations | [7] |

| OAT3 | Human | No significant inhibition at clinical concentrations | [7] |

| OAT4 | Human | Inhibited | [7] |

Note: The IC50 for hURAT1 varied slightly across different studies.

The data demonstrates this compound's significantly higher potency for human URAT1 compared to the rat ortholog.[9] Phenylalanine at position 365 of hURAT1 was identified as a critical residue for the high-affinity binding of this compound.[9]

In Vivo Studies

Preclinical in vivo studies were conducted in animal models to assess the pharmacokinetics, pharmacodynamics, and toxicology of this compound. Toxicology studies in rats and cynomolgus monkeys identified the kidney and gastrointestinal tract as the primary target organs of toxicity at high doses.[11]

Clinical Development

The clinical development program for this compound was extensive, involving Phase I, II, and III trials to evaluate its pharmacokinetics, pharmacodynamics, efficacy, and safety.

Phase I Studies

Phase I trials in healthy male volunteers established the pharmacokinetic and pharmacodynamic profile of this compound.

Experimental Protocol: Phase I Single and Multiple Ascending Dose Study Healthy male subjects received single ascending oral doses of this compound (5 mg to 600 mg) or multiple ascending once-daily doses (100 mg to 400 mg) for 10 days. Plasma and urine samples were collected at various time points to determine pharmacokinetic parameters (Cmax, AUC, half-life) and pharmacodynamic effects (sUA levels and urinary excretion of uric acid).[12]

Table 2: Pharmacokinetic Parameters of this compound in Healthy Volunteers (Single 200 mg Dose)

| Parameter | Value | Unit | Reference(s) |

| Cmax | ~6 | μg/mL | |

| Tmax | 1 - 4 | hours | [1] |

| AUC | ~29 | μg·hr/mL | |

| Bioavailability | ~100% | % | [13] |

| Protein Binding | >98% | % | [1][13] |

| Elimination Half-life | ~5 | hours | [13] |

Following a single 200 mg dose, this compound reduced sUA levels by 33% and increased the fractional excretion of uric acid 3.6-fold after 6 hours.[7] Dose-dependent reductions in sUA and increases in urinary uric acid excretion were observed.[1][12]

Phase II Studies

Phase II studies evaluated the efficacy and safety of this compound in patients with gout, both as monotherapy and in combination with XOIs. A Phase IIb study in patients with an inadequate response to allopurinol demonstrated that adding this compound (200, 400, or 600 mg daily) resulted in statistically significant, dose-related reductions in sUA compared to allopurinol alone.[14][15]

Table 3: Efficacy Results from Phase IIb Combination Study with Allopurinol (4 weeks)

| Treatment Group | Mean Percent Reduction in sUA from Baseline | p-value vs. Placebo | Reference(s) |

| This compound 200 mg + Allopurinol | 16% | <0.0001 | [15] |

| This compound 400 mg + Allopurinol | 22% | <0.0001 | [15] |

| This compound 600 mg + Allopurinol | 30% | <0.0001 | [15] |

| Placebo + Allopurinol | +3% (increase) | - | [15] |

Phase III Studies

The approval of this compound was based on three pivotal Phase III trials: CLEAR 1, CLEAR 2, and CRYSTAL.[16] These studies evaluated the efficacy and safety of this compound in combination with an XOI in patients who had not achieved target sUA levels with an XOI alone.[16][17]

Experimental Protocol: CLEAR 1 and CLEAR 2 Trials These were two replicate, 12-month, randomized, double-blind, placebo-controlled studies. Patients on a stable dose of allopurinol (≥300 mg daily, or ≥200 mg for moderate renal impairment) with a sUA ≥6.5 mg/dL were randomized to receive this compound (200 mg or 400 mg) or placebo in combination with their ongoing allopurinol therapy. The primary endpoint was the proportion of patients achieving a target sUA of <6.0 mg/dL at month 6.[18][19]

Experimental Protocol: CRYSTAL Trial This was a 12-month, randomized, double-blind, placebo-controlled study in patients with tophaceous gout and sUA ≥8.0 mg/dL (or ≥6.0 mg/dL if on urate-lowering therapy). Patients received febuxostat 80 mg daily, and were then randomized to add-on this compound (200 mg or 400 mg) or placebo. The primary endpoint was the proportion of patients achieving a target sUA of <5.0 mg/dL at month 6.[16][20]

Table 4: Primary Efficacy Endpoint Results from Phase III Trials (at Month 6)

| Trial | Treatment Group | Proportion Achieving sUA Target | p-value vs. XOI alone | Reference(s) |

| CLEAR 1 | This compound 200 mg + Allopurinol | 54.2% | <0.0001 | [19] |

| This compound 400 mg + Allopurinol | 59.2% | <0.0001 | [19] | |

| Placebo + Allopurinol | 27.9% | - | [19] | |

| CLEAR 2 | This compound 200 mg + Allopurinol | 55.4% | <0.0001 | [21] |

| This compound 400 mg + Allopurinol | 66.5% | <0.0001 | [21] | |

| Placebo + Allopurinol | 23.3% | - | [21] | |

| CRYSTAL | This compound 200 mg + Febuxostat | 56.6% | 0.13 | [20] |

| This compound 400 mg + Febuxostat | 76.1% | <0.0001 | [20] | |

| Placebo + Febuxostat | 46.8% | - | [20] |

Note: The 400 mg dose of this compound was not submitted for regulatory approval due to safety considerations.[16] While the 200 mg dose in the CRYSTAL trial did not meet statistical significance for the primary endpoint at month 6, it was superior to placebo at all other time points.[17][20]

Drug Development Workflow

Caption: A simplified workflow of the discovery and development of this compound.

Synthesis

Several synthetic routes for this compound have been reported. One common approach involves the synthesis of the key intermediate 1-cyclopropyl-4-isothiocyanatonaphthalene.[23] An improved, environmentally friendly synthetic route has been developed with an overall yield of 38.8%, utilizing inexpensive starting materials and mild reaction conditions, making it suitable for industrial production.[24][25] The synthesis generally involves the construction of the substituted naphthalene core, followed by the formation of the triazole ring and subsequent coupling with a thioacetic acid moiety.[23][26]

Regulatory History and Market Withdrawal

This compound, in combination with an XOI, was approved by the U.S. Food and Drug Administration (FDA) on December 22, 2015, and received marketing authorization from the European Commission on February 18, 2016.[13][27] However, for business reasons, the manufacturer discontinued this compound in the United States in February 2019 and subsequently in Europe in July 2020.[13]

Conclusion

The development of this compound represents a targeted approach to addressing a specific unmet need in gout therapy. By selectively inhibiting URAT1, it provided a complementary mechanism to xanthine oxidase inhibition, offering an effective combination therapy for patients unable to reach their sUA goals. The comprehensive preclinical and clinical trial program established its efficacy in lowering sUA levels, although it also highlighted dose-dependent renal safety considerations. While no longer commercially available, the story of this compound's discovery, mechanism-based design, and clinical evaluation provides valuable insights for the development of future therapies for hyperuricemia and gout.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. This compound: A significant advancement or just another addition to existing therapies of gout? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ZURAMPIC® (this compound) approved by US FDA for patients with gout [astrazeneca.com]

- 4. fiercebiotech.com [fiercebiotech.com]

- 5. AstraZeneca to acquire Ardea Biosciences for $1 billion (net of existing cash) including lead product this compound in Phase III development for gout [astrazeneca.com]

- 6. This compound, a novel, oral compound for gout, acts to decrease serum uric acid through inhibition of urate transporters in the kidney - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound, a novel, oral compound for gout, acts to decrease serum uric acid through inhibition of urate transporters in the kidney - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. ard.bmj.com [ard.bmj.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. accessdata.fda.gov [accessdata.fda.gov]

- 12. Pharmacokinetics, pharmacodynamics, and safety of this compound, a selective uric acid reabsorption inhibitor, in healthy adult males - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound - Wikipedia [en.wikipedia.org]

- 14. fiercebiotech.com [fiercebiotech.com]

- 15. This compound in combination with allopurinol: results of a phase 2, randomised, double-blind study in patients with gout with an inadequate response to allopurinol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Efficacy and safety of this compound for the treatment of hyperuricemia in gout - PMC [pmc.ncbi.nlm.nih.gov]

- 17. AstraZeneca's gout drug this compound achieves positive results in Phase III trials - Clinical Trials Arena [clinicaltrialsarena.com]

- 18. This compound, a Novel Selective Uric Acid Reabsorption Inhibitor, in Two Phase III Clinical Trials: Combination Study of this compound in Allopurinol Standard of Care Inadequate Responders (CLEAR 1 and 2) - ACR Meeting Abstracts [acrabstracts.org]

- 19. This compound Combined With Allopurinol: A Randomized, Double-Blind, Placebo-Controlled Study in Gout Patients With an Inadequate Response to Standard-of-Care Allopurinol (a US-Based Study) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. This compound, a Selective Uric Acid Reabsorption Inhibitor, in Combination With Febuxostat in Patients With Tophaceous Gout: Findings of a Phase III Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. This compound in combination with allopurinol: a randomised, double-blind, placebo-controlled study in patients with gout with inadequate response to standard of care (the multinational CLEAR 2 study) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. This compound monotherapy in gout patients intolerant to a xanthine oxidase inhibitor: a 6 month phase 3 clinical trial and extension study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. The development of an effective synthetic route of this compound (RDEA594) - PMC [pmc.ncbi.nlm.nih.gov]

- 24. The development of an effective synthetic route of this compound (RDEA594) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. globethesis.com [globethesis.com]

- 27. Zurampic (this compound) FDA Approval History - Drugs.com [drugs.com]

An In-Depth Technical Guide to the Molecular Targets of Lesinurad

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lesinurad is a selective uric acid reabsorption inhibitor (SURI) developed for the treatment of hyperuricemia associated with gout.[1][2] Unlike xanthine oxidase inhibitors that target uric acid production, this compound acts in the kidney to increase uric acid excretion.[3][4] This document provides a detailed technical overview of the molecular targets of this compound, its mechanism of action, quantitative inhibitory data, and the experimental protocols used to characterize its activity.

Core Molecular Targets

This compound primarily targets two transporter proteins located on the apical membrane of the proximal tubule cells in the kidney.[5][6] By inhibiting these transporters, this compound effectively reduces the reabsorption of uric acid from the glomerular filtrate back into the bloodstream, thereby promoting its excretion in the urine.[7]

-

Urate Transporter 1 (URAT1) : Encoded by the SLC22A12 gene, URAT1 is the major transporter responsible for the reabsorption of filtered uric acid from the renal tubular lumen.[5] Its inhibition is the principal mechanism by which this compound exerts its uricosuric effect.[1][8]

-

Organic Anion Transporter 4 (OAT4) : Encoded by the SLC22A11 gene, OAT4 is another apical urate transporter.[5][9] It is notably associated with diuretic-induced hyperuricemia.[5] Inhibition of OAT4 contributes to this compound's overall efficacy and may provide a specific benefit in patients with this condition.[3][10]

Mechanism of Action in the Renal Proximal Tubule

This compound's therapeutic effect is localized to the kidneys. After being filtered by the glomerulus, uric acid is largely reabsorbed in the proximal tubule. This compound acts on the apical side of the tubular epithelial cells to block this reabsorption process, leading to a net increase in uric acid clearance.

Quantitative Data: Inhibitory Activity and Selectivity

The potency of this compound against its molecular targets has been quantified using in vitro cell-based transport assays. The data demonstrates potent inhibition of both URAT1 and OAT4.

| Target Transporter | This compound IC₅₀ (µM) | Reference |

| Uric Acid Transporter 1 (URAT1) | 7.3 | [5] |

| Organic Anion Transporter 4 (OAT4) | 3.7 | [5] |

| Table 1: Half-maximal inhibitory concentration (IC₅₀) of this compound against primary molecular targets. |

This compound exhibits a favorable selectivity profile. At clinically relevant concentrations, it does not significantly inhibit other key transporters involved in renal function or drug-drug interactions, such as OAT1, OAT3, GLUT9, and ABCG2.[11][12] This selectivity is a key feature, distinguishing it from older uricosuric agents like probenecid, which has known interactions with OAT1 and OAT3.[8][11]

| Transporter | Effect of this compound | Reference |

| OAT1 | No significant inhibition in clinical setting | [11] |

| OAT3 | No significant inhibition in clinical setting | [11] |

| GLUT9 | No inhibition observed | [12] |

| ABCG2 | No effect observed | [12] |

| Table 2: Selectivity profile of this compound against other renal transporters. |

Experimental Protocols: In Vitro Urate Transport Assay

The inhibitory activity of this compound on its molecular targets is typically determined using a cell-based urate transport assay. The following protocol provides a detailed methodology based on published studies.[12]

Objective: To measure the inhibition of URAT1- or OAT4-mediated uric acid transport by this compound in a controlled in vitro system.

Materials:

-

Expression Vectors: Plasmids containing the full-length cDNA for human URAT1 (SLC22A12) or OAT4 (SLC22A11).

-

Transfection Reagent: A suitable lipid-based transfection reagent (e.g., Lipofectamine).

-

Radiolabeled Substrate: ¹⁴C-labeled uric acid.

-

Buffers:

-

Growth Medium (e.g., DMEM with 10% FBS, penicillin/streptomycin).

-

Wash Buffer (e.g., 25 mM MES pH 5.5, 125 mM sodium gluconate).

-

Assay Buffer (e.g., Wash Buffer supplemented with potassium, phosphate, magnesium, calcium, and glucose).

-

-

Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO).

-

Equipment: Cell culture incubator, multi-well assay plates (e.g., 24- or 96-well), liquid scintillation counter.

Detailed Methodology:

-

Cell Culture and Transfection:

-

HEK293 cells are cultured in growth medium and seeded into poly-D-lysine-coated multi-well plates one day prior to the experiment.

-

Cells are transiently transfected with either the URAT1 or OAT4 expression vector using a lipid-based transfection reagent according to the manufacturer's protocol. Control wells are transfected with an empty vector to measure background urate uptake.

-

The transfected cells are incubated for 24-48 hours to ensure sufficient expression of the transporter protein on the cell membrane.[3]

-

-

Urate Transport Inhibition Assay:

-

On the day of the assay, the growth medium is aspirated, and cells are washed once with Wash Buffer.

-

Cells are then pre-incubated for a short period (e.g., 5 minutes) in Assay Buffer containing various concentrations of this compound or the vehicle control (e.g., DMSO).

-

To initiate the transport reaction, ¹⁴C-uric acid is added to each well at a final concentration (e.g., 100 µM) and incubated for a defined period (e.g., 10 minutes) at 37°C.

-

The reaction is terminated by rapidly aspirating the assay solution and washing the cells three times with ice-cold Wash Buffer to remove extracellular radiolabel.

-

-

Quantification and Analysis:

-

The cells are lysed, and the intracellular radioactivity is measured using a liquid scintillation counter.

-

The specific uptake mediated by the transporter is calculated by subtracting the radioactivity measured in empty vector-transfected cells from that in URAT1/OAT4-transfected cells.

-

The percentage of inhibition for each this compound concentration is determined relative to the vehicle-treated control.

-

The IC₅₀ value is calculated by fitting the concentration-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).[7]

-

Conclusion

This compound exerts its therapeutic effect by selectively inhibiting the renal urate transporters URAT1 and OAT4. This targeted mechanism of action, supported by quantitative in vitro data, confirms its role as a potent uricosuric agent. Its high selectivity for apical urate transporters over other renal organic anion transporters minimizes the potential for certain drug-drug interactions. The detailed experimental protocols outlined provide a robust framework for the continued investigation and development of novel URAT1/OAT4 inhibitors.

References

- 1. OAT4 - Transporters - Solvo Biotechnology [solvobiotech.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. A System for Discovering Novel Uricosurics Targeting Urate Transporter 1 Based on In Vitro and In Vivo Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. Recent Updates of Natural and Synthetic URAT1 Inhibitors and Novel Screening Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound, a novel, oral compound for gout, acts to decrease serum uric acid through inhibition of urate transporters in the kidney - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Transporter activity assays [bio-protocol.org]

- 11. Transport mechanism and structural pharmacology of human urate transporter URAT1 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tripod.nih.gov [tripod.nih.gov]

Methodological & Application

Application Notes and Protocols for Lesinurad Clinical Trials in Gout

These application notes provide a detailed overview of the clinical trial design and protocols for the investigation of lesinurad in the treatment of hyperuricemia associated with gout. This document is intended for researchers, scientists, and drug development professionals.

Introduction

Gout is a common and painful form of inflammatory arthritis caused by the deposition of monosodium urate crystals in and around the joints, which is a result of chronic hyperuricemia.[1][2] The primary therapeutic goal for patients with gout is to lower serum uric acid (sUA) levels to a target of <6.0 mg/dL to prevent crystal formation and dissolve existing crystals.[1][2] this compound is a selective uric acid reabsorption inhibitor (SURI) that targets the uric acid transporter 1 (URAT1) in the kidneys, thereby increasing uric acid excretion.[2][3][4] It is indicated for the treatment of hyperuricemia associated with gout in combination with a xanthine oxidase inhibitor (XOI) for patients who have not achieved target sUA levels with an XOI alone.[1][5] The approval of this compound was primarily based on three pivotal Phase III clinical trials: CLEAR 1, CLEAR 2, and CRYSTAL.[1][2][6]

Mechanism of Action

This compound selectively inhibits the URAT1 transporter, which is responsible for the majority of uric acid reabsorption in the renal tubules.[4][7][8] By inhibiting URAT1, this compound increases the renal excretion of uric acid, thus lowering sUA levels.[4][7][8] This provides a dual-mechanism approach when combined with an XOI (like allopurinol or febuxostat), which reduces the production of uric acid.[4][6][9] this compound also inhibits the organic anion transporter 4 (OAT4), another uric acid transporter.[7][10]

Pivotal Phase III Clinical Trial Designs

The efficacy and safety of this compound were established in three pivotal, randomized, double-blind, placebo-controlled Phase III studies: CLEAR 1, CLEAR 2, and CRYSTAL.[6][11]

These were replicate multinational studies evaluating this compound in combination with allopurinol in patients with gout who had an inadequate response to allopurinol alone.[3][12][13]

-

Objective: To determine the efficacy and safety of daily this compound (200 mg or 400 mg) added to a stable dose of allopurinol.[3][12]

-

Patient Population: Adult patients with gout (18-85 years) on a stable allopurinol dose (≥300 mg/day, or ≥200 mg/day for moderate renal impairment) with a screening sUA ≥6.5 mg/dL and a history of at least two gout flares in the preceding 12 months.[3][14]

-

Study Design: 12-month, multicenter, randomized, double-blind, placebo-controlled trial.[13] Patients were randomized in a 1:1:1 ratio to receive this compound 200 mg, this compound 400 mg, or placebo, in addition to their ongoing allopurinol therapy.[6]

-

Primary Endpoint: The proportion of patients achieving the target sUA level of <6.0 mg/dL by month 6.[3]

-

Key Secondary Endpoints: The mean rate of gout flares requiring treatment from months 6 to 12, and the proportion of patients with complete resolution of at least one target tophus by month 12.[3]

This multinational study evaluated this compound in combination with febuxostat in patients with tophaceous gout.[9][15]

-

Objective: To investigate the efficacy and safety of this compound in combination with febuxostat in patients with tophaceous gout.[15]

-

Patient Population: Patients with sUA ≥8.0 mg/dL (or ≥6.0 mg/dL if on urate-lowering therapy) and at least one measurable tophus.[15]

-

Study Design: 12-month, multicenter, randomized, double-blind, placebo-controlled trial.[9] All patients received febuxostat 80 mg daily for three weeks before being randomized to receive this compound (200 mg or 400 mg daily) or placebo in addition to febuxostat.[15]

-

Primary Endpoint: The proportion of patients achieving a target sUA level of <5.0 mg/dL at month 6.[6][15]

-

Key Secondary Endpoint: The proportion of patients with complete resolution of at least one target tophus by month 12.[15]

Quantitative Data Summary

The following tables summarize the key efficacy and safety data from the pivotal Phase III trials. Note that only the 200 mg dose of this compound was approved for clinical use.[1][6]

Table 1: Primary Efficacy Endpoint - Achievement of Target sUA Levels at Month 6

| Study | Treatment Group | Target sUA | Patients Achieving Target (%) | p-value vs. Placebo + XOI |

| CLEAR 1 | This compound 200 mg + Allopurinol | <6.0 mg/dL | 54.2% | <0.0001 |

| Placebo + Allopurinol | <6.0 mg/dL | 27.9% | - | |

| CLEAR 2 | This compound 200 mg + Allopurinol | <6.0 mg/dL | 55.4% | <0.0001 |

| Placebo + Allopurinol | <6.0 mg/dL | 23.3% | - | |

| CRYSTAL | This compound 200 mg + Febuxostat | <5.0 mg/dL | 56.6% | 0.13 |

| Placebo + Febuxostat | <5.0 mg/dL | 46.8% | - |

Data sourced from multiple studies.[12][13][15]

Table 2: Key Secondary and Safety Endpoints

| Study | Treatment Group | Mean Gout Flare Rate (Months 7-12) | Complete Tophus Resolution (Month 12) | Renal-Related Adverse Events (%) | Serum Creatinine Elevations (≥1.5x Baseline) (%) |

| CLEAR 1 | This compound 200 mg + Allopurinol | Not Statistically Significant | Not Statistically Significant | - | Higher than placebo |

| Placebo + Allopurinol | - | - | - | - | |

| CLEAR 2 | This compound 200 mg + Allopurinol | Not Statistically Significant | Not Statistically Significant | 5.9% | 5.9% |

| Placebo + Allopurinol | - | - | 4.9% | 3.4% | |

| CRYSTAL | This compound 200 mg + Febuxostat | - | Not Statistically Significant | Comparable to placebo | Higher than placebo |

| Placebo + Febuxostat | - | - | - | - |

Data sourced from multiple studies.[12][13][15]

Experimental Protocols

-

Inclusion Criteria:

-

Diagnosis of gout according to American College of Rheumatology criteria.

-

For CLEAR studies: sUA ≥6.5 mg/dL at screening despite a stable dose of allopurinol (≥300 mg/day, or ≥200 mg/day for moderate renal impairment) for at least 8 weeks.[3] History of ≥2 gout flares in the past 12 months.[3]

-

For CRYSTAL study: sUA ≥8.0 mg/dL (or ≥6.0 mg/dL if on urate-lowering therapy) and the presence of at least one measurable subcutaneous tophus.[15]

-

-

Exclusion Criteria:

-

History of severe renal impairment.

-

Secondary hyperuricemia.

-

Use of other uricosuric agents.

-

-

Run-in Period (CRYSTAL): Patients received febuxostat 80 mg once daily for 3 weeks prior to randomization.[15]

-

Randomization: Patients were randomized to receive oral this compound (200 mg or 400 mg) or placebo once daily, in the morning with food and water.

-

Concomitant Medication:

-

Patients continued their stable dose of allopurinol (CLEAR studies) or febuxostat (CRYSTAL study).

-

Gout flare prophylaxis (e.g., colchicine or NSAIDs) was required for the first 5 months of the study.[6]

-

-

sUA Measurement: Blood samples were collected at baseline and at specified intervals (e.g., monthly) throughout the 12-month study period. sUA levels were determined using a validated laboratory method.

-

Gout Flare Assessment: Patients recorded the occurrence, duration, and severity of gout flares in a diary. A flare was defined as patient-reported pain, swelling, and tenderness in a joint, and was confirmed by the investigator.

-

Tophus Assessment: The size of one or more target tophi was measured at baseline and at specified intervals using a standardized method (e.g., digital photography and planimetry).

-